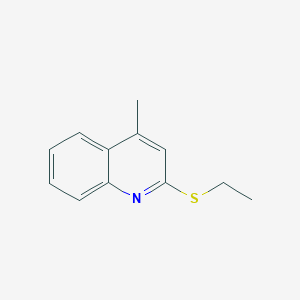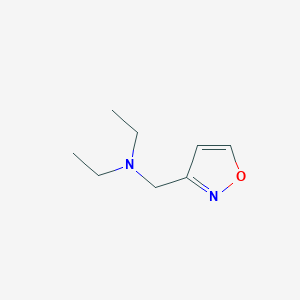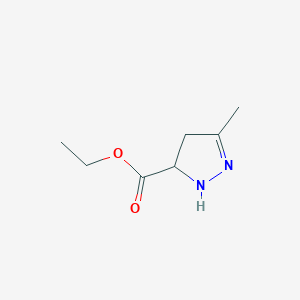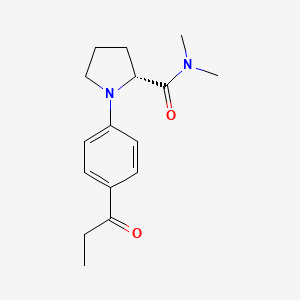
2-Bromo-5-fluoro-4-methoxyphenylacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-5-fluoro-4-methoxyphenylacetic acid is an organic compound with the molecular formula C9H8BrFO3 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with bromine, fluorine, and methoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-fluoro-4-methoxyphenylacetic acid typically involves the bromination, fluorination, and methoxylation of phenylacetic acid derivatives. One common method includes the following steps:
Fluorination: The fluorine atom can be introduced using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Methoxylation: The methoxy group is typically introduced via methylation using dimethyl sulfate (DMS) or methyl iodide (MeI) in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-5-fluoro-4-methoxyphenylacetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylacetic acids, while coupling reactions can produce biaryl compounds with diverse functional groups.
Applications De Recherche Scientifique
2-Bromo-5-fluoro-4-methoxyphenylacetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Bromo-5-fluoro-4-methoxyphenylacetic acid depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with active sites or binding pockets of proteins, leading to changes in their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-4-methoxyphenylacetic acid
- 2-Bromo-5-fluorophenylacetic acid
- 2-Fluoro-4-methoxyphenylacetic acid
Uniqueness
2-Bromo-5-fluoro-4-methoxyphenylacetic acid is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, along with a methoxy group. This combination of substituents imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations, making it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C9H8BrFO3 |
|---|---|
Poids moléculaire |
263.06 g/mol |
Nom IUPAC |
2-(2-bromo-5-fluoro-4-methoxyphenyl)acetic acid |
InChI |
InChI=1S/C9H8BrFO3/c1-14-8-4-6(10)5(2-7(8)11)3-9(12)13/h2,4H,3H2,1H3,(H,12,13) |
Clé InChI |
AFSFQEXQYBXCKX-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C(=C1)Br)CC(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


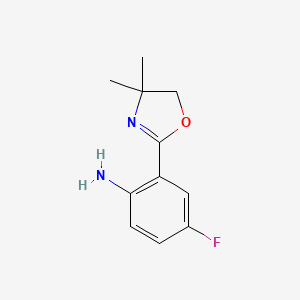

![2-(Difluoromethyl)benzo[d]oxazole-4-carboxaldehyde](/img/structure/B15204297.png)

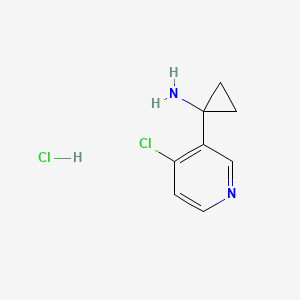
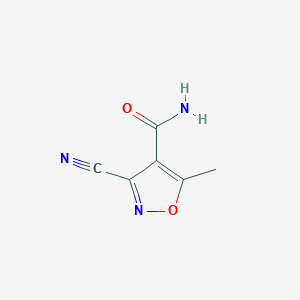

![7-Bromo-2,6-dimethyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B15204324.png)


